

A Technical Guide to L-Methionine-¹⁵N,d₈: Applications in Modern Research

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Compound of Interest

Compound Name: L-Methionine-15N,d8

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L-Methionine-¹⁵N,d₈ is a stable isotope-labeled form of the essential amino acid L-methionine. This molecule is strategically modified to contain one nitrogen-15 (¹⁵N) atom and eight deuterium (d₈) atoms. This heavy labeling makes it an invaluable tool in a range of analytical and research applications, particularly in the fields of proteomics, metabolomics, and drug development. While a specific CAS number for the labeled L-Methionine-¹⁵N,d₈ is not consistently provided in commercial and database sources, the CAS number for its unlabeled counterpart, L-Methionine, is 63-68-3[1][2][3][4][5].

This technical guide provides an in-depth overview of L-Methionine-¹⁵N,d₈, its applications, and a general experimental protocol for its use.

Physicochemical Properties

A summary of the key quantitative data for L-Methionine-¹⁵N,d₈ is presented in the table below. This information is crucial for experimental design, particularly for mass spectrometry and nuclear magnetic resonance (NMR) based studies.

Property	Value	Source
Molecular Formula	C ₅ H ₃ D ₈ NO ₂ S	
Molecular Weight	158.25 g/mol	
Chemical Purity	≥98%	
Isotopic Purity (¹⁵ N)	≥98%	
Isotopic Purity (D)	≥98%	
Appearance	Solid	
Storage	Room temperature, away from light and moisture	

Core Applications in Research

L-Methionine-¹⁵N,_d₈ serves as a powerful tracer and internal standard in various research applications. Its primary utility lies in its ability to be distinguished from its naturally occurring, lighter counterpart by analytical instrumentation.

Key applications include:

- **Metabolic Labeling:** In techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture), L-Methionine-¹⁵N,_d₈ can be incorporated into proteins during cell growth. This allows for the quantitative analysis of protein expression levels between different cell populations.
- **Metabolomics:** It is used to trace the metabolic fate of methionine in various biological systems, providing insights into metabolic pathways and fluxes.
- **Proteomics:** As an internal standard in mass spectrometry-based proteomics, it enables accurate quantification of proteins and peptides in complex biological samples.
- **Biomolecular NMR:** The presence of ¹⁵N makes it suitable for use in NMR spectroscopy to study protein structure and dynamics.

Experimental Protocol: Metabolic Labeling for Quantitative Proteomics

The following is a generalized protocol for the use of L-Methionine- $^{15}\text{N},\text{d}_8$ in a metabolic labeling experiment for quantitative proteomics.

Objective: To quantitatively compare protein expression between a control and a treated cell line.

Materials:

- Cell culture medium deficient in L-methionine
- L-Methionine (unlabeled)
- L-Methionine- $^{15}\text{N},\text{d}_8$
- Dialyzed fetal bovine serum (FBS)
- Phosphate-buffered saline (PBS)
- Lysis buffer
- Protease inhibitors
- Mass spectrometer

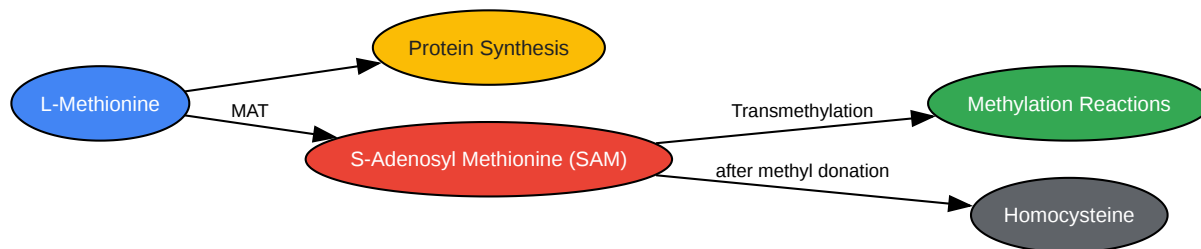
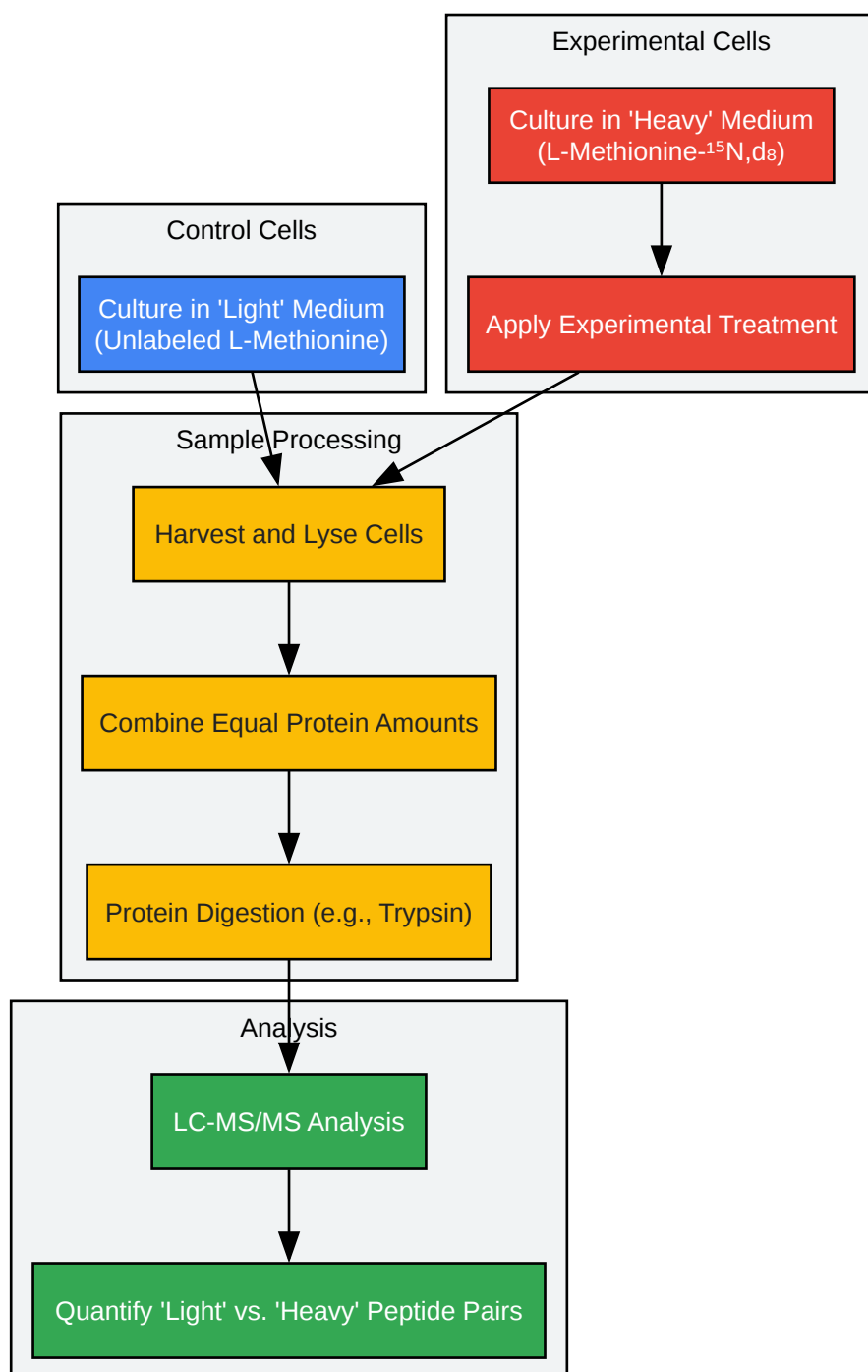
Methodology:

- **Cell Culture Preparation:** Two populations of cells are cultured. One population (the "light" sample) is grown in a medium supplemented with unlabeled L-methionine, while the second population (the "heavy" sample) is grown in a medium supplemented with L-Methionine- $^{15}\text{N},\text{d}_8$.
- **Incorporation of Labeled Amino Acid:** The cells are cultured for a sufficient number of cell divisions to ensure near-complete incorporation of the respective methionine isotopes into the cellular proteome.

- **Experimental Treatment:** The "heavy" labeled cells can be subjected to a specific treatment (e.g., drug exposure), while the "light" labeled cells serve as the control.
- **Cell Lysis and Protein Extraction:** Both cell populations are harvested, washed with PBS, and then lysed to release the proteins.
- **Protein Quantification and Mixing:** The total protein concentration in each lysate is determined. Equal amounts of protein from the "light" and "heavy" samples are then mixed.
- **Protein Digestion:** The mixed protein sample is subjected to enzymatic digestion (e.g., with trypsin) to generate peptides.
- **Mass Spectrometry Analysis:** The resulting peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of the stable isotopes.
- **Data Analysis:** The relative peak intensities of the "light" and "heavy" peptide pairs are used to determine the relative abundance of each protein in the control versus the treated sample.

Visualizing Experimental Workflows

The following diagrams illustrate key conceptual frameworks related to the use of L-Methionine- ^{15}N , d_8 .



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References

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